molecular formula C16H21N3O4 B13084775 (S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

(S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

Cat. No.: B13084775
M. Wt: 319.36 g/mol
InChI Key: KFMCWGPULJSGMS-LBPRGKRZSA-N
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Description

(S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is a synthetic organic compound that features a pyrrolopyridine core. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves the following steps:

    Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Boc-Protected Amino Group: The Boc (tert-butoxycarbonyl) group is commonly used to protect amines during synthesis. This step might involve the reaction of the pyrrolopyridine intermediate with Boc anhydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolopyridine core.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the pyrrolopyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used, but they generally involve modifications to the pyrrolopyridine core or the Boc-protected amino group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potentially useful in the development of new pharmaceuticals.

    Industry: Could be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pyrrolopyridine core is known to interact with various biological macromolecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-methyl 2-(Boc-amino)-3-(1H-indol-3-yl)propanoate: Similar structure but with an indole core.

    (S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyrimidin-3-yl)propanoate: Similar structure but with a pyrrolopyrimidine core.

Uniqueness

(S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is unique due to its specific pyrrolopyridine core, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

InChI

InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-12(14(20)22-4)8-10-9-18-13-11(10)6-5-7-17-13/h5-7,9,12H,8H2,1-4H3,(H,17,18)(H,19,21)/t12-/m0/s1

InChI Key

KFMCWGPULJSGMS-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC=N2)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=N2)C(=O)OC

Origin of Product

United States

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